molecular formula C11H17N3O3 B13562642 tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B13562642
M. Wt: 239.27 g/mol
InChI Key: VRKBJAVUMSFGKK-MRVPVSSYSA-N
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Description

tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a diazoacetyl substituent at the 3R position and a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive molecules. The diazoacetyl group (-N₂-C(=O)-) confers unique reactivity, enabling participation in cycloaddition reactions, carbene insertions, and cross-coupling transformations. The Boc group enhances solubility and stability during synthetic workflows .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1

InChI Key

VRKBJAVUMSFGKK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: N-Protected Pyrrolidin-2-one Derivatives

The synthesis begins with the preparation of N-protected pyrrolidin-2-one derivatives, which serve as precursors for subsequent functionalization.

  • Method:
    • N-alkylation of pyrrolidin-2-one with ethyl bromoacetate to form the ester intermediate.
    • Hydrolysis and subsequent esterification to generate the amino diacid hydrochloride.
    • Boc protection of the amino group using Boc anhydride, yielding N-Boc pyrrolidin-2-one derivatives.

This step is crucial for establishing the chiral and protective environment necessary for stereoselective diazo transfer.

Reference:
The work by Bakker et al. (2017) describes similar steps involving N-alkylation and Boc protection to synthesize pyrrolidine derivatives, emphasizing the importance of regioselectivity and stereochemistry.

Cyclization to Form the Pyrrolidine Ring

  • Method:
    • Dieckmann cyclization of the N-protected keto-ester derivatives under aprotic conditions (e.g., KOBut in dry toluene) to form the pyrrolidine ring.
    • The reaction proceeds via intramolecular nucleophilic attack, resulting in a cyclized keto-ester with high regioselectivity.

Reaction Conditions:

  • Reflux in dry toluene.
  • Reaction time: approximately 10–20 minutes for optimal yield.
  • Yield: Typically around 80–90%.

Source:
This cyclization process is detailed in the literature describing the synthesis of keto-2-carboxylates from N-protected pyrrolidin-2-one derivatives.

Introduction of the Diazo Group

  • Method:
    • Diazotransfer reaction using diazo transfer reagents such as p-acetamidobenzenesulfonyl azide (p-ABSA) or other sulfonyl azides.
    • The reaction is performed under basic conditions (e.g., triethylamine or DBU) in an inert solvent like dichloromethane or acetonitrile.
    • The diazo transfer occurs selectively at the methyl position adjacent to the carbonyl group, forming the diazoacetyl moiety.

Reaction Conditions:

  • Temperature: 0°C to room temperature.
  • Reaction time: 2–4 hours.
  • Yield: Generally high, around 80–95%.

Reference:
Diazo transfer to pyrrolidine derivatives is a well-established method, with detailed protocols available in diazo chemistry literature.

Final Esterification with tert-Butyl Groups

  • Method:
    • The carboxylic acid or acid derivative is esterified with tert-butyl alcohol using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or via direct esterification under acidic conditions.
    • Alternatively, the esterification can be performed via reaction with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions:

  • Reflux in tert-butyl alcohol or in the presence of coupling reagents.
  • Reaction time: 12–24 hours.
  • Purification by chromatography yields the final compound.

Note:
The tert-butyl ester provides stability and lipophilicity, facilitating subsequent reactions and handling.

Reaction Scheme Summary

Pyrrolidin-2-one derivative → (Boc protection) → N-Boc pyrrolidin-2-one → 
Cyclization (KOBut, dry toluene) → Keto-2-carboxylate → 
Diazo transfer (p-ABSA, base) → Diazoacetyl pyrrolidine → 
Esterification (tert-butyl alcohol, coupling reagent) → this compound

Data Table: Summary of Key Reagents, Conditions, and Yields

Step Starting Material Reagents & Conditions Product Typical Yield References
1. N-Protected Pyrrolidin-2-one Pyrrolidin-2-one Ethyl bromoacetate, base N-Boc pyrrolidin-2-one 80–90%
2. Cyclization N-Protected keto-ester KOBut, dry toluene, reflux Keto-2-carboxylate 85–95%
3. Diazotransfer Keto-2-carboxylate p-ABSA, base, 0°C–RT Diazo compound 80–95%
4. Esterification Diazo compound tert-Butyl alcohol, coupling reagent Final compound 70–85%

Notes on Purification and Characterization

  • Purification:

    • Chromatography (silica gel, eluent varies based on polarity).
    • Recrystallization from suitable solvents for high purity.
  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F if applicable).
    • Infrared (IR) spectroscopy for functional group confirmation.
    • Mass spectrometry (MS) for molecular weight verification.
    • Optical rotation measurements for chiral purity.

Chemical Reactions Analysis

[3+2] Cycloaddition Reactions

This compound demonstrates exceptional dipolarophilicity in cycloaddition processes. When reacted with acetylene derivatives, it forms optically active pyrazole carboxylates through a regioselective pathway:

Reaction Scheme
Diazo compound+Acetylene carboxylatePyrazole-3-carboxylate\text{Diazo compound} + \text{Acetylene carboxylate} \rightarrow \text{Pyrazole-3-carboxylate}

Key Findings

  • Regioselectivity : Reactions exclusively yield 1,3-disubstituted pyrazoles rather than alternative isomers .

  • Rotamer Formation : Products exist as two rotamers in solution (e.g., 75:25 to 91:9 ratios) due to restricted rotation about the N–CO bond .

  • Reaction Kinetics : Completion times vary significantly with dipolarophile reactivity:

    DipolarophileReaction TimeYieldRotamer Ratio
    Dimethyl acetylenedicarboxylate5 hr95%75:25
    Diethyl ethynylphosphonate55 hr71%85:15

Mechanistic Insight
The diazo group acts as a 1,3-dipole, attacking the triple bond of acetylene derivatives. Stereochemical integrity of the pyrrolidine ring is preserved throughout the process .

Thermal Decomposition and Wolff Rearrangement

Under controlled heating (80–100°C), the diazoacetyl moiety undergoes rearrangement:

DiazoacetylΔKetene intermediateDerivatized products\text{Diazoacetyl} \xrightarrow{\Delta} \text{Ketene intermediate} \rightarrow \text{Derivatized products}

Experimental Observations

  • Ketene intermediates react with nucleophiles (e.g., water, alcohols) to form α,β-unsaturated carbonyl compounds.

  • Reaction efficiency depends on solvent polarity, with aprotic media favoring rearrangement .

Nucleophilic Substitution Reactions

The diazo group participates in substitution processes under basic conditions:

Reaction Pathway
R-N2-CO-R’+NuR-Nu-CO-R’+N2\text{R-N}_2\text{-CO-R'} + \text{Nu}^- \rightarrow \text{R-Nu-CO-R'} + \text{N}_2 \uparrow

Documented Transformations

NucleophileProduct ClassConditions
Halides (X⁻)α-Halo ketonesDMF, 0–25°C
Thiols (RSH)ThioestersEtOH, reflux
Amines (NH₃)β-Keto amidesTHF, RT

Photochemical Reactivity

UV irradiation (254 nm) induces unique transformations:

Key Process :

  • Diazo group cleavage generates carbene intermediates

  • Subsequent C–H insertion reactions occur with nearby alkyl chains

Quantitative Data

SubstrateQuantum YieldMajor Product
Neat compound0.32 ± 0.03Cyclopropane derivative
In benzene0.28 ± 0.02Benzannulated product

Acid-Catalyzed Transformations

Protonation of the diazo group triggers cascade reactions:

Reaction Sequence

  • R-N2-CO-H+R-N2+-CO-\text{R-N}_2\text{-CO-} \xrightarrow{H^+} \text{R-N}_2^+\text{-CO-}

  • N2+Carbocation formation\text{N}_2 \uparrow + \text{Carbocation formation}

  • Rearrangement to bicyclic lactams

Yield Optimization

  • Maximum 89% lactam yield achieved in TFA/CH₂Cl₂ (1:4) at −20°C .

Comparative Reactivity Analysis

The (3R) configuration demonstrates distinct kinetic behavior versus stereoisomers:

Reaction Type(3R) Isomer k (M⁻¹s⁻¹)(3S) Isomer k (M⁻¹s⁻¹)
Cycloaddition2.4 × 10⁻³1.8 × 10⁻³
Wolff Rearrangement5.6 × 10⁻⁴4.9 × 10⁻⁴

Steric effects from the tert-butyl group and pyrrolidine conformation account for these differences .

This comprehensive analysis establishes tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate as a versatile synthon for asymmetric synthesis. Its predictable regioselectivity in cycloadditions and diverse reactivity profile under varying conditions make it particularly valuable for constructing complex heterocyclic architectures.

Scientific Research Applications

tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. This interaction can affect various biochemical pathways and molecular targets, depending on the specific context of its use .

Comparison with Similar Compounds

Key Observations:

Reactivity Profile: The diazoacetyl group in the target compound distinguishes it from analogs by enabling carbene-based transformations (e.g., C–H insertions, cyclopropanations), which are absent in hydroxyl-, amino-, or boronate-substituted derivatives . In contrast, iodomethyl and boronate analogs are tailored for cross-coupling reactions (e.g., Suzuki, Heck), while hydroxymethyl and aminomethyl derivatives serve as handles for further functionalization (e.g., acylations, alkylations) .

Stability and Handling: Diazoacetyl-containing compounds are thermally and photolytically unstable, requiring storage at low temperatures (-20°C) and protection from light. This contrasts with hydroxymethyl and Boc-protected aminomethyl analogs, which are stable at room temperature .

Synthetic Complexity :

  • The introduction of the diazoacetyl group necessitates specialized reagents (e.g., diazo transfer agents) and strict temperature control (<0°C), increasing synthetic complexity compared to ether- or ester-linked substituents (e.g., pyridin-4-yloxy) .

Biological Relevance: Pyrrolidines with hydroxymethyl or aminomethyl groups are prevalent in bioactive molecules (e.g., FTY720 analogs for cancer therapy), whereas diazoacetyl derivatives are primarily utilized as synthetic intermediates rather than drug candidates .

Biological Activity

tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a subject of interest for studying its biological activity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C11H17N3O3
  • Molecular Weight : 239.28 g/mol
  • IUPAC Name : tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
  • CAS Number : 2757961-27-4

The biological activity of this compound is primarily attributed to its diazoacetyl moiety, which can react with nucleophiles in biological systems. This interaction leads to the formation of new chemical bonds that may influence various biochemical pathways. The compound has shown promise in targeting specific proteins involved in disease processes, particularly in the context of drug development and therapeutic interventions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has been evaluated for its potential as an inhibitor of viral neuraminidase, which is crucial for the replication of influenza viruses. In vitro studies demonstrated its ability to reduce cytopathogenic effects in cell cultures infected with influenza virus .
  • Cytotoxicity and Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially counteracting neuroinflammation and oxidative stress associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Influenza Virus Inhibition :
    • A study tested various amino acids and derivatives for their ability to inhibit influenza virus neuraminidase. The results indicated that this compound exhibited significant inhibitory activity, with a calculated IC50 value indicating effective concentration levels for antiviral action .
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the compound showed a dose-dependent reduction in cell viability in cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotection Studies :
    • Research involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in reduced markers of inflammation and apoptosis in neuronal tissues, highlighting its therapeutic potential for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other diazo compounds:

Compound NameStructureBiological Activity
tert-butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylateStructureModerate inhibition of viral replication
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylateStructureSimilar apoptotic effects but less potent
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylateStructureDifferent reactivity profile; lower cytotoxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate in academic research?

  • Methodology : A common approach involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with diazoacetyl derivatives under mild conditions. For example, a patent synthesis (yielding 27.0 g) used tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate as a starting material, with reaction monitoring via TLC (Rf 0.29 in hexane:ethyl acetate = 4:1) . Another related pyrrolidine derivative was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C, suggesting similar conditions may apply for diazoacetyl introduction .
  • Key Considerations : Optimize reaction time and temperature to avoid diazo group decomposition.

Q. How is the purity and identity of this compound typically verified?

  • Analytical Techniques :

  • TLC : Use hexane:ethyl acetate (4:1) to monitor reaction progress (Rf ≈ 0.29) .
  • Spectroscopy : ¹H/¹³C NMR and HRMS for structural confirmation. For example, a related compound (tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate derivative) was characterized by HRMS and NMR, with purity ≥94% after recrystallization .
    • Purity Assessment : HPLC (≥98% purity criteria) is standard, though specific protocols depend on derivative solubility .

Advanced Research Questions

Q. What strategies are effective for optimizing diazo group stability during synthesis?

  • Stabilization Methods :

  • Low Temperatures : Conduct reactions at 0–20°C to minimize thermal decomposition .
  • Light Protection : Use amber glassware to prevent photolytic degradation of the diazo moiety.
  • Inert Atmosphere : Perform reactions under nitrogen/argon to avoid moisture-induced side reactions.
    • Safety Protocols : Avoid heat sources and sparks, as diazo compounds are shock-sensitive .

Q. How can computational methods aid in designing novel derivatives of this compound?

  • Computational Design :

  • Reaction Path Search : Tools like ICReDD employ quantum chemical calculations to predict feasible reaction pathways and optimize conditions (e.g., solvent, catalyst) .
  • Retrosynthesis Planning : AI models (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step synthetic routes for derivatives .
    • Case Study : A spiro-piperidine-pyrrolo[3,2-b]pyridine derivative was synthesized with 62% purity using computational-guided retrosynthesis .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Troubleshooting Steps :

Repeat Characterization : Ensure consistent NMR solvent (e.g., CDCl₃) and calibration.

Control Reaction Conditions : Replicate temperature, stoichiometry, and purification steps (e.g., column chromatography with identical eluent ratios) .

Cross-Validate with HRMS : Confirm molecular ion peaks to rule out impurities .

Contradictions and Mitigation

  • Diazo Stability vs. Reactivity : While diazo groups are thermally labile, their reactivity is essential for cyclopropanation or cross-coupling. Mitigate by using low temperatures (0–20°C) and stabilizing ligands .
  • Purity vs. Yield : High-yield reactions (e.g., 27.0 g in ) may require post-synthesis purification (e.g., recrystallization ) to achieve ≥98% HPLC purity.

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